molecular formula C9H7Cl2F B3315685 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene CAS No. 951894-39-6

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

Cat. No.: B3315685
CAS No.: 951894-39-6
M. Wt: 205.05 g/mol
InChI Key: LTFSARDUDHRYSL-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene is an organic compound with the molecular formula C9H7Cl2F. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a propene group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene typically involves the reaction of 2-chloro-4-fluorotoluene with appropriate reagents under controlled conditions. One common method includes the use of a halogenation reaction where the toluene derivative is treated with chlorine and fluorine sources to introduce the halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The reaction is carried out in a reactor equipped with a condenser to control the temperature and pressure. The process involves the addition of chlorine and fluorine sources to the toluene derivative, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 3-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenol

Uniqueness

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring and the presence of a propene group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-1-(2-chloroprop-2-enyl)-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFSARDUDHRYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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